

# Kinase Selectivity Profile of DPPY (Compound 6): A Technical Guide

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## Compound of Interest

Compound Name: DPPY

Cat. No.: B15610533

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## Abstract

**DPPY** (also designated as compound 6) is a potent multi-kinase inhibitor with significant activity against key targets implicated in oncology and inflammatory diseases.<sup>[1]</sup> Structurally classified as a thieno[3,2-d]pyrimidine derivative, **DPPY** demonstrates low nanomolar inhibitory potency against Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3).<sup>[1]</sup> This technical guide provides a comprehensive overview of the currently available kinase selectivity data for **DPPY**, detailed experimental protocols for kinase inhibition assays, and visual representations of the core signaling pathways affected by this compound. The information presented herein is intended to support further research and development of **DPPY** and related multi-targeted kinase inhibitors.

## Kinase Selectivity Profile

The inhibitory activity of **DPPY** has been characterized against its primary kinase targets. While a comprehensive kinome-wide selectivity screen is not publicly available, the half-maximal inhibitory concentration (IC<sub>50</sub>) values for its principal targets have been determined through in vitro enzymatic assays.<sup>[1]</sup>

Data Presentation: Inhibitory Potency of **DPPY**

The quantitative data for the primary kinase targets of **DPPY** are summarized in the table below. This data highlights the potent activity of the compound against these key kinases.

Target Kinase	Reported IC50 (nM)
EGFR	< 10
BTK	< 10
JAK3	< 10

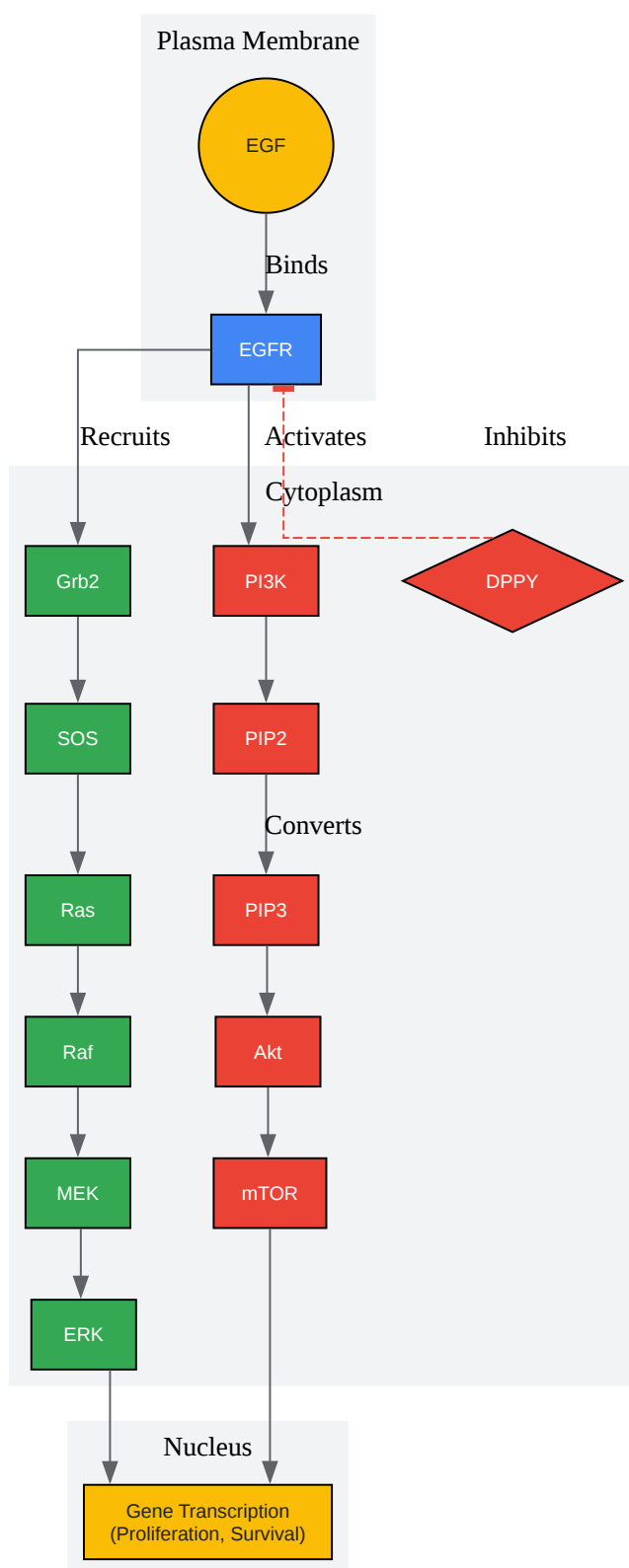
Note: The data originates from a single primary research group, and independent verification of these specific IC50 values for **DPPY** (compound 6) was not found in the public domain.

## Core Signaling Pathways Modulated by DPPY

**DPPY** exerts its biological effects by inhibiting the catalytic activity of EGFR, BTK, and JAK3. These kinases are integral components of distinct and interconnected signaling pathways that are crucial for regulating cell proliferation, differentiation, survival, and inflammatory responses. [\[1\]](#)

### EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, activates multiple downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are fundamental for cell proliferation and survival. [\[2\]](#)

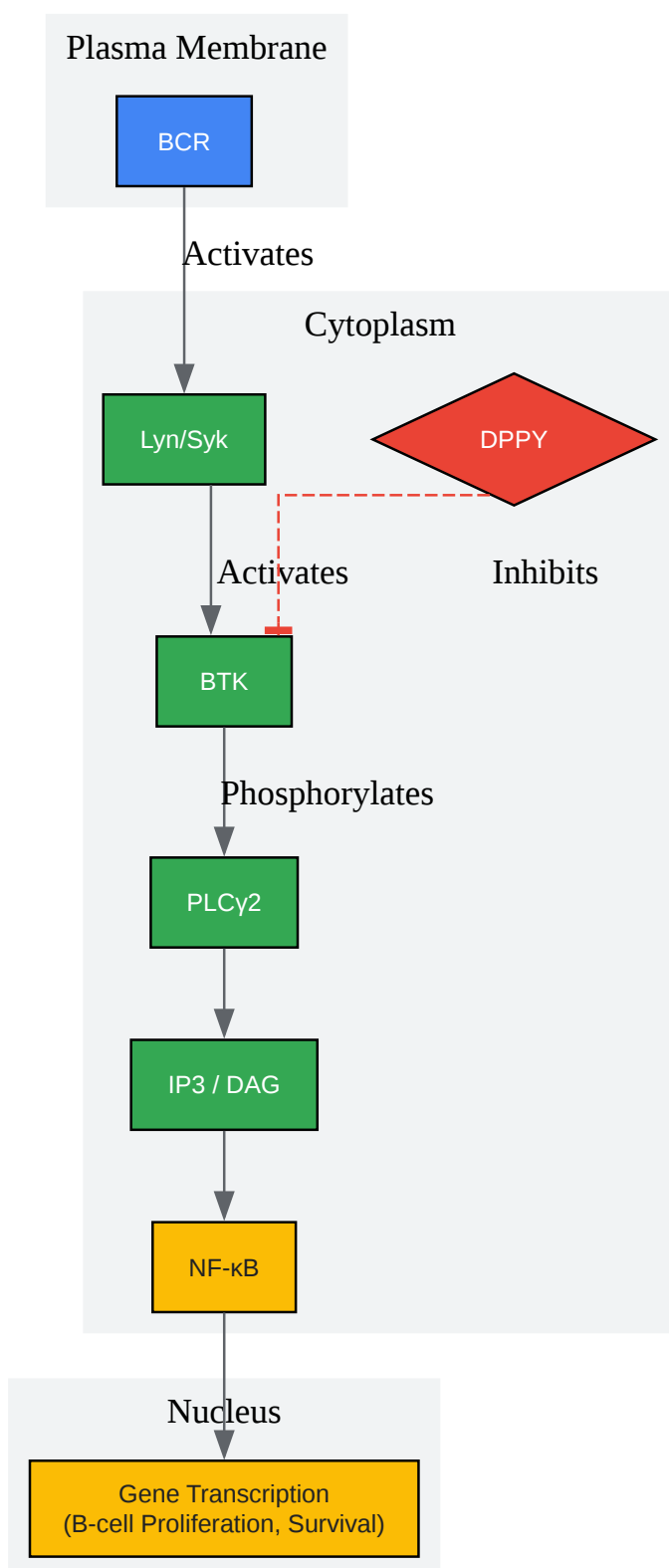


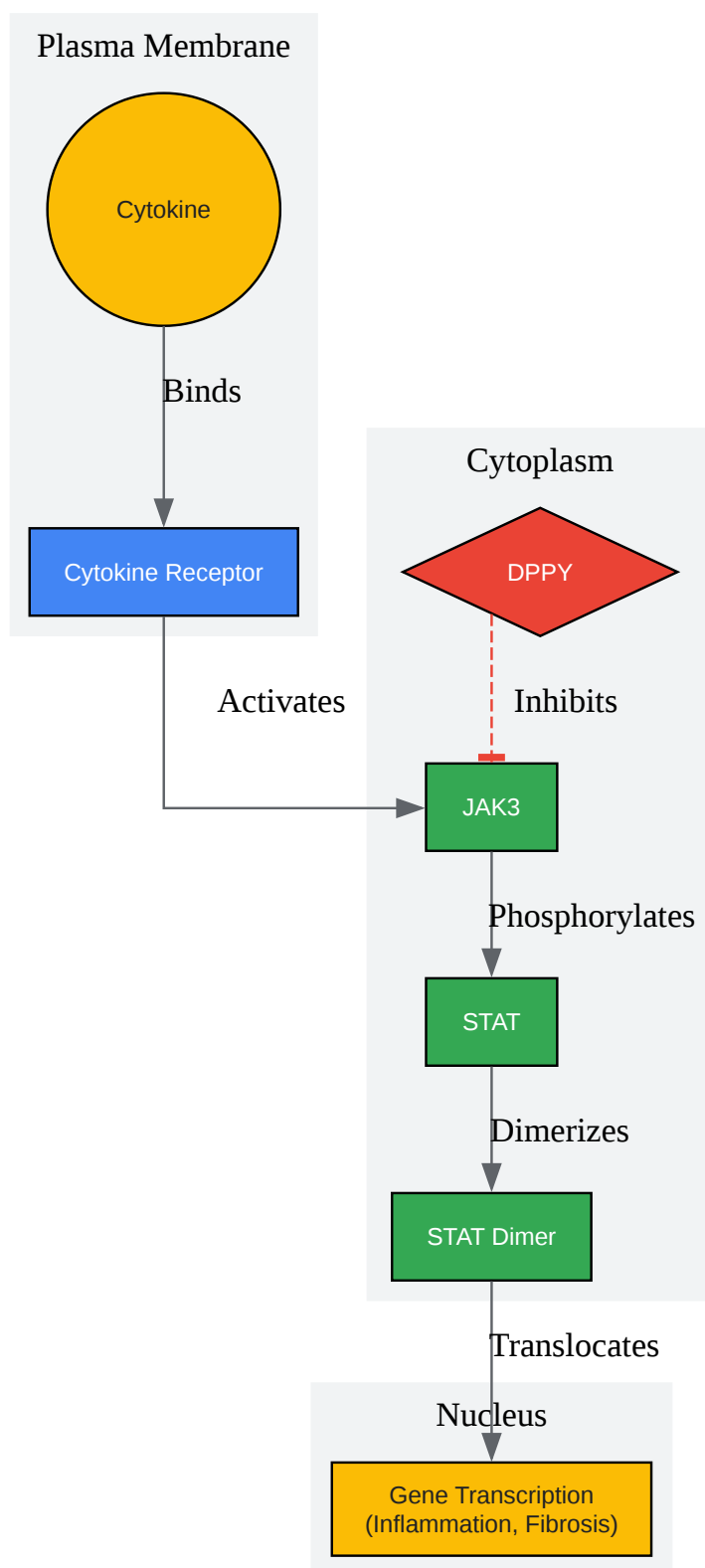
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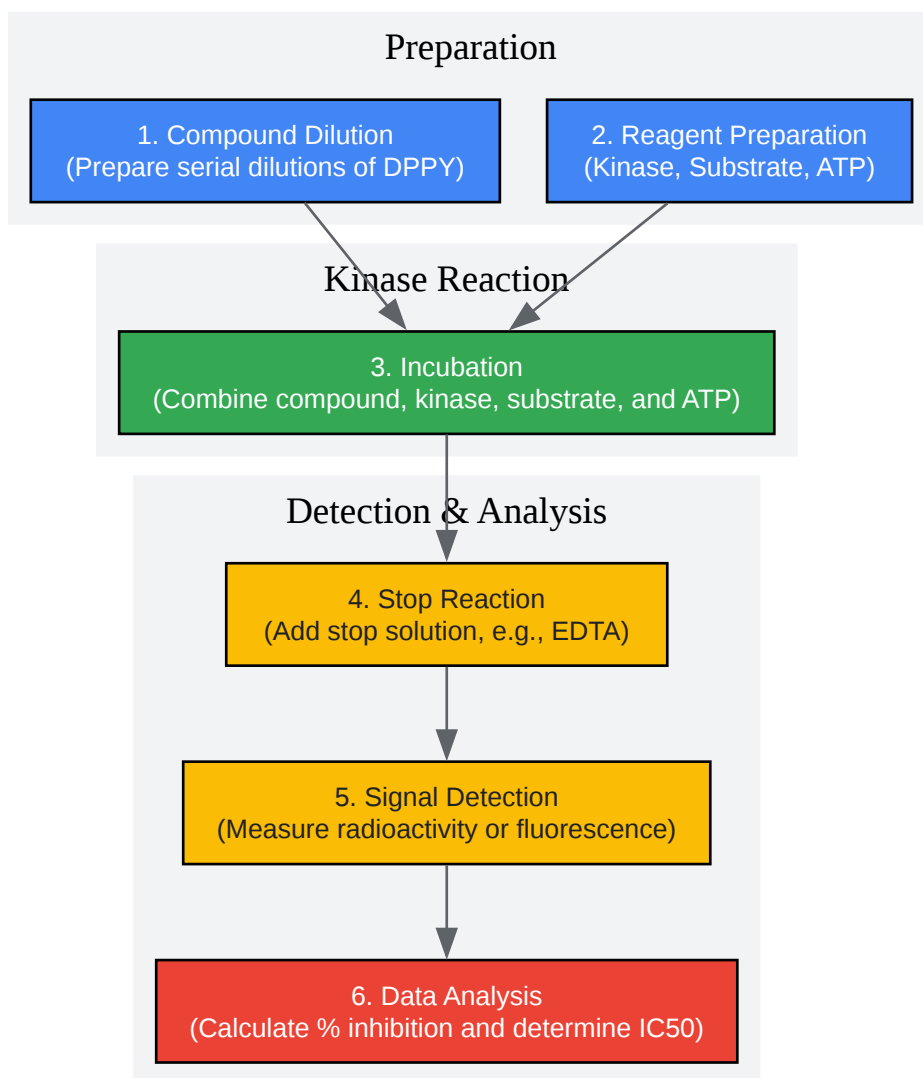
Caption: EGFR Signaling Pathway Inhibition by **DPPY**.

## BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which governs B-cell development, survival, and proliferation.[3][4]







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